N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a butan-2-yl group and a cyanoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide typically involves the reaction of 4-(butan-2-yl)aniline with cyanoacetamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide has found applications in several scientific fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyanoacetamide group can act as a nucleophile, participating in various biochemical reactions. The phenyl ring and butan-2-yl group contribute to the compound's binding affinity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
N-butan-2-yl-4-[4-(butan-2-ylamino)phenyl]aniline
N-nitroso dobutamine
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Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-10(2)11-4-6-12(7-5-11)15-13(16)8-9-14/h4-7,10H,3,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGDCLRLKVCRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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